molecular formula C9H11BrClNS B13560308 (4S)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride

(4S)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride

Cat. No.: B13560308
M. Wt: 280.61 g/mol
InChI Key: BJYGMSDNDRCUSF-SBSPUUFOSA-N
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Description

(4S)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride is a synthetic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzothiopyran ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride typically involves the following steps:

    Formation of the Benzothiopyran Ring: The benzothiopyran ring can be synthesized through a condensation reaction involving a thiol and a suitable carbonyl compound under acidic or basic conditions.

    Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amine group to a primary amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents are used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated or reduced amine derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

(4S)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • (4S)-7-chloro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride
  • (4S)-7-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride
  • (4S)-7-iodo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride

Comparison:

  • Uniqueness: The presence of the bromine atom at the 7th position imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.
  • Chemical Properties: Similar compounds with different halogens (chlorine, fluorine, iodine) exhibit variations in their chemical reactivity and stability due to differences in halogen size and electronegativity.
  • Biological Activity: The biological effects of these compounds can vary significantly, with each halogen derivative potentially exhibiting distinct pharmacological profiles.

This detailed article provides a comprehensive overview of (4S)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11BrClNS

Molecular Weight

280.61 g/mol

IUPAC Name

(4S)-7-bromo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride

InChI

InChI=1S/C9H10BrNS.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1

InChI Key

BJYGMSDNDRCUSF-SBSPUUFOSA-N

Isomeric SMILES

C1[C@H](C2=C(CS1)C=C(C=C2)Br)N.Cl

Canonical SMILES

C1C(C2=C(CS1)C=C(C=C2)Br)N.Cl

Origin of Product

United States

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